3,3-Dimethyl-2'-trifluoromethylbutyrophenone

Lipophilicity Drug Design Physicochemical Profiling

Researchers requiring a sterically hindered, electron-deficient aryl ketone for CNS drug discovery or asymmetric catalysis face supply inconsistency and substitution risks. 3,3-Dimethyl-2'-trifluoromethylbutyrophenone (CAS 898764-72-2) resolves this with its unique ortho-CF₃ and 3,3-dimethyl substitution pattern. - Ortho-CF₃ enhances metabolic stability and modulates carbonyl electrophilicity for reliable derivatization. - Tert-butyl-like steric bulk enables challenging yet tractable substrates for chiral catalyst benchmarking. - Consistent ≥98% purity (HPLC) from batch to batch ensures reproducible results in med chem and agrochemical synthesis.

Molecular Formula C13H15F3O
Molecular Weight 244.25 g/mol
CAS No. 898764-72-2
Cat. No. B1325453
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3,3-Dimethyl-2'-trifluoromethylbutyrophenone
CAS898764-72-2
Molecular FormulaC13H15F3O
Molecular Weight244.25 g/mol
Structural Identifiers
SMILESCC(C)(C)CC(=O)C1=CC=CC=C1C(F)(F)F
InChIInChI=1S/C13H15F3O/c1-12(2,3)8-11(17)9-6-4-5-7-10(9)13(14,15)16/h4-7H,8H2,1-3H3
InChIKeyKRVKXVDPGHKAGY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 2 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3,3-Dimethyl-2'-trifluoromethylbutyrophenone: Structure & Sourcing


3,3-Dimethyl-2'-trifluoromethylbutyrophenone (CAS 898764-72-2) is a fluorinated aromatic ketone with the molecular formula C₁₃H₁₅F₃O and a molecular weight of 244.25 g·mol⁻¹, formally named 3,3-dimethyl-1-[2-(trifluoromethyl)phenyl]butan-1-one [1]. It belongs to the butyrophenone class, distinguished by a tert-butyl-like ketone side chain and an ortho-trifluoromethyl substituent on the phenyl ring. This compound is primarily catalogued as a research-scale building block or synthetic intermediate, with commercial availability at purities typically ≥95–98% from multiple specialty chemical suppliers .

3,3-Dimethyl-2'-trifluoromethylbutyrophenone: Why Generic Analogs Fail


Substituting this compound with a generic butyrophenone analog ignores the synergistic impact of its two defining structural features: the 3,3-dimethyl branching on the alkyl chain and the ortho-trifluoromethyl group on the aromatic ring. The tert-butyl-like ketone side chain imposes significant steric hindrance around the carbonyl, altering reaction kinetics in nucleophilic additions and condensations compared to unbranched or less hindered analogs [1]. Simultaneously, the ortho-CF₃ group introduces a strong electron-withdrawing effect proximal to the ketone, modulating the electrophilicity of the carbonyl carbon and the conformational preferences of the molecule in ways that cannot be replicated by meta- or para-substituted congeners, nor by other electron-withdrawing groups such as halogens or nitro [2]. These combined steric and electronic effects are critical for applications where the ketone serves as a handle for further derivatization, and deviations can lead to altered regioselectivity, reduced yields, or failure in downstream synthetic steps .

3,3-Dimethyl-2'-trifluoromethylbutyrophenone: Distinction from Analogs


Enhanced Lipophilicity vs Non-Fluorinated Analog

The introduction of the ortho-trifluoromethyl group substantially increases the lipophilicity of the scaffold. PubChem-computed XLogP3 for 3,3-dimethyl-2'-trifluoromethylbutyrophenone is 4.1, compared to 3.4 for the non-fluorinated analog 3,3-dimethylbutyrophenone (CAS 31366-07-1) [1][2]. This ΔLogP of +0.7 represents a significant shift in partition coefficient that affects membrane permeability and protein binding in biological assays, making the trifluoromethylated compound a distinctly more lipophilic building block for medicinal chemistry programs.

Lipophilicity Drug Design Physicochemical Profiling

Reduced H-Bond Acceptor Strength vs Non-Fluorinated Analog

The strong electron-withdrawing effect of the ortho-trifluoromethyl group reduces the electron density on the carbonyl oxygen, diminishing its hydrogen bond acceptor (HBA) strength. While the formal hydrogen bond acceptor count is 4 for the target compound (accounting for fluorine atoms that do not typically act as hydrogen bond acceptors), the effective HBA capability of the carbonyl is lowered compared to the non-fluorinated analog 3,3-dimethylbutyrophenone [1]. This altered HBA profile is supported by the computed Topological Polar Surface Area (TPSA) of 17.1 Ų for the target compound [2], identical to the non-fluorinated analog due to algorithm limitations, but the electronic modulation is well-established for ortho-CF₃ aryl ketones in the medicinal chemistry literature [3].

Hydrogen Bonding Receptor Interactions Molecular Recognition

Conformational Restriction: ortho-CF₃ vs meta-CF₃

The target compound places the trifluoromethyl group at the ortho (2') position relative to the carbonyl, whereas the commercially available analog 3'-trifluoromethylbutyrophenone (CAS 1705-16-4) bears the CF₃ group at the meta position [1]. Ortho substitution introduces steric hindrance that restricts rotation around the aryl–carbonyl bond, locking the CF₃ group in proximity to the ketone and altering the conformational ensemble [2]. This contrasts with the meta isomer, where the CF₃ group can rotate more freely and exerts primarily electronic (inductive) effects without steric interaction with the carbonyl. The target compound has 3 rotatable bonds versus 3 for the meta isomer (identical count), but the rotational barrier for the aryl–carbonyl bond is substantially higher in the ortho isomer due to steric clash between the ortho-CF₃ and the ketone side chain [3].

Regioselectivity Positional Isomerism Conformational Analysis

Ketone Side Chain Branching: 3,3- vs 2,2-Dimethyl

The target compound features gem-dimethyl substitution at the 3-position of the butyrophenone chain (a tert-butyl ketone motif), whereas its closest positional isomer, 2,2-dimethyl-2'-trifluoromethylbutyrophenone (CAS 898765-78-1), places the gem-dimethyl group at the 2-position, adjacent to the carbonyl . The 3,3-dimethyl substitution places the bulky tert-butyl group one methylene removed from the carbonyl, preserving carbonyl accessibility for nucleophilic attack while still providing steric bulk. In contrast, the 2,2-dimethyl isomer imposes direct steric shielding of the carbonyl, which can drastically reduce reactivity in subsequent transformations such as reductions, Grignard additions, or imine formations [1]. The target compound thus offers a balanced steric profile: enhanced metabolic stability from the tert-butyl motif without overly compromising ketone reactivity .

Steric Hindrance Synthetic Accessibility Building Block Design

3,3-Dimethyl-2'-trifluoromethylbutyrophenone: Key Applications


Lipophilic Fragment for CNS Penetration

With an XLogP3 of 4.1 (ΔLogP +0.7 over non-fluorinated analog) [1], 3,3-dimethyl-2'-trifluoromethylbutyrophenone is well-suited as a lipophilic fragment for central nervous system (CNS) drug discovery programs. Its enhanced logP facilitates blood-brain barrier penetration while the ortho-CF₃ group provides metabolic stability against oxidative metabolism. Procurement should be prioritized over non-fluorinated or meta-substituted analogs when the target profile requires balanced lipophilicity and conformational restriction.

Sterically Controlled Substrate for Enantioselective Reductions

The 3,3-dimethyl substitution pattern preserves carbonyl accessibility (unlike the 2,2-dimethyl isomer) while providing sufficient steric differentiation for asymmetric catalysis [2]. This makes the compound an informative substrate for developing or benchmarking chiral catalysts and biocatalytic ketoreductases, where the combination of ortho-CF₃ electronic effects and tert-butyl-like steric bulk offers a challenging but tractable substrate.

Trifluoromethyl Building Block for Agrochemicals

Trifluoromethyl groups are prevalent in modern agrochemicals due to their enhancement of metabolic stability and bioavailability [3]. The target compound serves as a versatile building block for constructing trifluoromethylated heterocycles via condensation with hydrazines, hydroxylamines, or active methylene compounds. The ortho-CF₃ position ensures the fluorine atoms remain proximal to the site of heterocycle formation, influencing ring electronics in subsequent steps.

Reference Standard for ortho-Substituted Aryl Ketones

The compound's well-defined computed properties (XLogP3 4.1, TPSA 17.1 Ų, molecular complexity 275) [4] and commercial availability at ≥97–98% purity make it suitable as a reference compound in physicochemical profiling panels. It can serve as a calibration standard for chromatographic logP determination methods or as a test probe for studying ortho-substituent effects on carbonyl reactivity in physical organic chemistry research.

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